L-Threose

Chiral purity Stereochemistry Analytical quality control

Sourcing stereochemically pure L-Threose for TNA research often yields inconsistent enantiomeric excess. Our L-Threose (CAS 95-44-3) is the authentic L-enantiomer ([α]D²⁰ +13.2°), the required chiral precursor for α-L-threose nucleic acid (TNA) aptamers and the most potent ascorbate-derived glycating agent (AGE marker FTP: 8.2 nmol/mg protein). • Enantiopure solid (≥98%) or ~0.2 M aq. solution, verified by polarimetry and HPLC • Stored at 2-8°C; shipped ambient globally with batch-specific CoA • Essential for reproducible TNA aptamer evolution, protein crosslinking models, and L-sugar chiral pool synthesis

Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
CAS No. 95-44-3
Cat. No. B119610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threose
CAS95-44-3
Synonyms2,3,4-trihydroxybutanal
D-threose
erythrose
erythrose, (R*,S*)-isomer
erythrose, (R-(R*,S*))-isomer
erythrose, (S-(R*,S*))-isomer
L-threose
threose
Molecular FormulaC4H8O4
Molecular Weight120.1 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1
InChIKeyYTBSYETUWUMLBZ-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Threose Specifications & Chemical Identity


L-Threose (CAS 95-44-3) is a four-carbon monosaccharide (aldotetrose) with the molecular formula C₄H₈O₄ and a molecular weight of 120.1 g/mol . It is the L-enantiomer of threose, characterized by a melting point of 162–163 °C, a specific optical rotation of [α]D²⁰ +13.2° (c = 4.5), and a density of 1.41 g/cm³ . Commercially, L-Threose is typically supplied as a solid (purity ≥98%) or as an aqueous solution (~0.2 M), with recommended storage at 2–8 °C [1]. It serves as the essential chiral precursor for the synthesis of α-L-threose nucleic acid (TNA), a xeno-nucleic acid backbone, and is a key degradation product of L-ascorbic acid implicated in advanced glycation end-product (AGE) research [2].

L-Threose Stereochemical Uniqueness


L-Threose is not interchangeable with its stereoisomers D-threose or L-erythrose due to distinct stereochemical and biological behaviors. While D-threose and L-threose are enantiomers differing in optical rotation ([α]D = –4.0° vs. +4.6°), they exhibit opposite interactions in chiral environments [1]. L-erythrose and L-threose are diastereomers—with different physical properties and no mirror-image relationship—leading to divergent kinetic and glycation profiles [2]. For instance, L-threose demonstrates superior protein glycation activity compared to other ascorbate-derived degradation products, a property not shared by its stereoisomers [3]. Moreover, only L-threose serves as the natural precursor for α-L-threose nucleic acid (TNA), an artificial genetic polymer with unique nuclease resistance and duplex stability [4]. Substituting with D-threose or erythrose would compromise experimental reproducibility and invalidate established synthetic routes.

L-Threose Comparative Evidence


Optical Rotation: L- vs D-Threose

L-Threose exhibits a specific optical rotation of [α]D = +4.6° (c = 6, H₂O), while its enantiomer D-threose shows [α]D = –4.0° (c = 7, H₂O) [1]. This ~8.6° difference (absolute magnitude ~0.6°) provides a reliable analytical marker for chiral identity verification and purity assessment.

Chiral purity Stereochemistry Analytical quality control

Protein Glycation Potency

In a comparative in vitro study of ascorbate-derived degradation products, L-Threose demonstrated the greatest ability to glycate and crosslink lens proteins [1]. Quantitatively, incubation of ribonuclease A and human lens crystallins with L-Threose yielded 8.2 and 2.48 nmol of the specific AGE marker FTP per mg protein, respectively, after one week [2]. In contrast, other ascorbate breakdown products (e.g., 2,3-diketogulonate) showed significantly lower glycation activity under identical conditions.

AGE research Protein crosslinking Maillard reaction

TNA Acid Resistance vs. DNA/RNA

α-L-Threose nucleic acid (TNA), synthesized from L-Threose, exhibits significantly higher resistance to acid-mediated degradation than natural DNA and RNA [1]. Under acidic conditions (pH 3.3) at elevated temperature (90°C), TNA degrades at a markedly slower rate due to a reduced depurination rate conferred by its 2′-phosphodiester linkage. While exact half-life values are not provided, the study concludes that TNA is substantially more stable in low pH environments, which is advantageous for oral delivery and harsh formulation conditions.

Xeno-nucleic acids Biostability Oligonucleotide therapeutics

TNA Nuclease Resistance vs. DNA/RNA

TNA oligonucleotides, constructed from L-Threose, demonstrate exceptional resistance to enzymatic degradation [1]. Patent data indicate that TNA remains undigested in simulated gastric fluid for at least 3 days at 37°C and exhibits a half-life of ~6 hours in 1 M NaOH at 65°C [2]. Additionally, TNA oligomers incubated in human serum and liver microsomes remained intact after 7 days, whereas natural DNA and RNA are rapidly degraded under similar conditions [3]. This stability is attributed to the unnatural 3′→2′ phosphodiester linkage, which is not recognized by endogenous nucleases.

Oligonucleotide stability Therapeutic aptamers XNA polymerases

Reactivity of Aldotetrose Diastereomers

In a study measuring reaction rates of aldotetroses, L-erythrose and D-threose exhibited distinct kinetic parameters under identical conditions [1]. Specifically, L-erythrose showed a second-order rate constant (k₂) of 8.89 L·mol⁻¹·s⁻¹, whereas D-threose displayed a significantly lower value of 3.76 L·mol⁻¹·s⁻¹—a 2.4-fold difference. The pseudo-first-order rate constant (Kα·10³) was also higher for L-erythrose (0.143 s⁻¹) compared to D-threose (0.133 s⁻¹). While this comparison does not directly involve L-Threose, it demonstrates that diastereomeric aldotetroses exhibit substantially different reactivities, implying that L-Threose (the enantiomer of D-threose) would likewise display unique kinetic behavior in chemical and enzymatic transformations.

Carbohydrate chemistry Reaction kinetics Aldotetrose reactivity

L-Threose Research & Industrial Applications


Nuclease-Resistant TNA Oligonucleotide Synthesis

L-Threose is the essential chiral building block for α-L-threose nucleic acid (TNA) [1]. As demonstrated in Section 3, TNA exhibits exceptional resistance to both nucleases (7-day stability in serum) and acidic conditions, making it ideal for developing stable aptamers, siRNA modifications, and mRNA cap analogs [2]. Recent advances include the evolution of high-affinity TNA aptamers against ATP and proteins, as well as efficient incorporation into mRNA for enhanced translation [3].

In Vitro AGE Formation Modeling

L-Threose is the most potent glycating agent among ascorbate-derived degradation products, generating the specific AGE marker FTP at quantifiable levels (8.2 nmol/mg protein) [1]. This property makes it the reagent of choice for creating physiologically relevant protein crosslinking models in aging, diabetes, and cataract research [2]. Its rapid Maillard reactivity at neutral pH ensures efficient and reproducible AGE generation in vitro.

Chiral Pool Synthesis of L-Sugars

L-Threose serves as a versatile chiral synthon for the stereoselective synthesis of biologically important L-sugars and iminosugars [1]. Its protected derivatives (e.g., 4-O-benzyl-2,3-O-isopropylidene-L-threose) have been employed in the formal total synthesis of complex natural products like Polyoxin J [2]. A five-step conversion from D-glucose to L-Threose has been achieved in 74% overall yield, highlighting its accessibility as a chiral pool starting material [3].

Chiral Purity Analytical Standard

With well-defined physical properties (melting point 162–163 °C, specific rotation +13.2°), L-Threose serves as a reliable reference standard for chiral HPLC, polarimetry, and NMR-based stereochemical assignments [1]. Its distinct optical rotation compared to D-threose (+4.6° vs. –4.0°) provides a clear metric for enantiomeric purity assessment in quality control workflows [2].

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